2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate is a complex organic compound that features a quinoxaline moiety and a bromophenyl group.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Esterification: The final step involves the esterification of the quinoxaline derivative with 4-(quinoxalin-2-yl)benzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways and promoting oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate can be compared with other quinoxaline derivatives such as:
Olaquindox: Known for its antimicrobial properties.
Echinomycin: An anticancer agent.
The uniqueness of this compound lies in its specific combination of the bromophenyl and quinoxaline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H15BrN2O3 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-quinoxalin-2-ylbenzoate |
InChI |
InChI=1S/C23H15BrN2O3/c24-18-11-9-16(10-12-18)22(27)14-29-23(28)17-7-5-15(6-8-17)21-13-25-19-3-1-2-4-20(19)26-21/h1-13H,14H2 |
InChI Key |
MJGABMKGSLMHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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